molecular formula C11H13NO3 B13178935 1-(4-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid

1-(4-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B13178935
M. Wt: 207.23 g/mol
InChI Key: FIQOXWSWSLWGEQ-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS 1696153-08-8) is a high-purity cyclobutane carboxylic acid derivative with a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is part of the 1-aminocyclobutane-1-carboxylic acid family, which serves as a constrained scaffold used in the development of novel structural elements for bioactive peptides . The cyclobutane ring provides a rigid, three-dimensional structure that is valuable in medicinal chemistry for creating conformationally restricted analogs to study structure-activity relationships. Researchers utilize this aminophenyl hydroxycyclobutane carboxylic acid as a key building block in organic synthesis and drug discovery, particularly for investigating C–H functionalization approaches to cyclobutane synthesis . The compound features both carboxylic acid and amine functional groups, making it a versatile intermediate for further chemical modification. It is supplied exclusively for research purposes in laboratory settings. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

1-(4-aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H13NO3/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11/h1-4,9,13H,5-6,12H2,(H,14,15)

InChI Key

FIQOXWSWSLWGEQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=C(C=C2)N)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminophenyl derivatives with cyclobutane carboxylic acid derivatives in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key parameters such as reaction time, temperature control, and purification steps are meticulously managed to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-(4-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, influencing biochemical processes. The hydroxy and carboxylic acid groups contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

The compound’s closest analogs differ in substituents on the phenyl ring and cyclobutane moiety. Key examples include:

Compound Name Substituent (Phenyl Ring) Cyclobutane Modifications Molecular Weight Key References
1-(4-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid -NH₂ -OH at C3 ~221.23*
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid -Cl No hydroxyl group 210.65
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid -OCH₃ -Oxo (C=O) at C3 220.22
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid -Cl (meta) -CH₃ at C3 224.69
1-(Acetamidomethyl)-3,3-difluorocyclobutane-1-carboxylic acid -Acetamidomethyl -CF₂ at C3 ~223.21*

*Calculated based on molecular formulas.

Key Observations :

  • Amino vs.
  • Hydroxy vs. Oxo/Methyl Groups: The hydroxyl group at C3 introduces hydrogen-bond donor functionality, contrasting with the ketone (oxo) in ’s analog, which may reduce metabolic stability, or the methyl group in ’s analog, which increases hydrophobicity .
Physical and Chemical Properties
  • Melting Points :
    • The chloro analog () melts at 80–82°C, while the methoxy-oxo analog () is a solid with unspecified melting point but high purity (99.78% by HPLC). The target compound’s hydroxyl group may lower its melting point due to increased solubility .
  • Synthetic Accessibility: The amino and hydroxyl groups may necessitate protective strategies during synthesis, as seen in the acetylation and deprotection steps for similar amines (). For example, tert-butoxycarbonyl (Boc) protection is used in ’s analog to stabilize the amino group during reactions .
Pharmacological and Material Science Relevance
  • Hydroxycyclobutane Scaffold: The cyclobutane ring’s rigidity and hydroxyl group mimic features seen in bioactive molecules, such as β-amino acids or peptide analogs (). For instance, 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride () is marketed as a building block for drug discovery .
Commercial and Research Availability
  • In contrast, chloro- and methoxy-substituted analogs are more widely cataloged, reflecting their established roles in polymer synthesis () or as intermediates .

Biological Activity

1-(4-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid, also known by its CAS number 1696153-08-8, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₃N₁O₃
  • Molecular Weight : 207.23 g/mol
  • IUPAC Name : this compound

The compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may act as an inhibitor or modulator of specific pathways relevant to disease processes.

Biological Activities

  • Anticancer Properties :
    • Studies have suggested that this compound may possess anticancer properties, potentially through the inhibition of cell proliferation and induction of apoptosis in cancer cells. This is attributed to its structural similarity with known anticancer agents and its ability to interact with cellular targets involved in tumor growth.
  • Anti-inflammatory Effects :
    • The compound has been investigated for its anti-inflammatory effects, particularly through modulation of inflammatory pathways such as those mediated by cytokines. It may inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Neuroprotective Effects :
    • Preliminary studies indicate potential neuroprotective effects, possibly through antioxidant mechanisms or by modulating neurotransmitter systems. This could have implications for conditions like neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation ,
Anti-inflammatoryReduction in pro-inflammatory cytokines ,
NeuroprotectivePotential modulation of neurotransmitter systems ,

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the efficacy of this compound against several cancer cell lines. The compound was shown to induce apoptosis in breast cancer cells via a caspase-dependent pathway. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics.

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